molecular formula C8H9N3 B2366758 5-Methylimidazo[1,2-a]pyridin-3-amine CAS No. 81809-82-7

5-Methylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B2366758
CAS No.: 81809-82-7
M. Wt: 147.181
InChI Key: ZQOVIOAGEVTUMH-UHFFFAOYSA-N
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Description

5-Methylimidazo[1,2-a]pyridin-3-amine (CAS 1005785-43-2) is a high-purity chemical intermediate with the molecular formula C8H9N3 and a molecular weight of 147.18 g/mol. It belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry and drug discovery due to their wide range of potential biological activities . Compounds based on the imidazo[1,2-a]pyridine core are extensively investigated for their pharmacological properties. Research indicates that this structural class is significant in developing inhibitors for protein kinases, such as the platelet-derived growth factor receptor (PDGFRβ), which is a target in oncology and antiangiogenic research . Furthermore, novel derivatives have demonstrated promising anti-inflammatory and anti-cancer effects in cellular models, including the suppression of key signaling pathways like NF-κB and STAT3, which are pivotal in inflammation and cancer cell survival . The versatility of the imidazo[1,2-a]pyridine structure also makes it a valuable building block in synthetic chemistry, with modern methods like the Groebke–Blackburn–Bienaymé reaction (GBBR) enabling efficient, one-pot synthesis for the creation of diverse chemical libraries . This product is intended for research applications as a key synthetic intermediate or building block in the discovery and development of new therapeutic agents. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylimidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-3-2-4-8-10-5-7(9)11(6)8/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOVIOAGEVTUMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC=C(N12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Methylimidazo 1,2 a Pyridin 3 Amine and Analogous Imidazo 1,2 a Pyridines

Established Cyclization and Annulation Protocols

The construction of the imidazo[1,2-a]pyridine (B132010) core is predominantly achieved through the formation of the five-membered imidazole (B134444) ring onto a pre-existing pyridine (B92270) structure. This is typically accomplished by reacting a 2-aminopyridine (B139424) derivative with a suitable three-carbon synthon.

Condensation Reactions of 2-Aminopyridines with Carbonyl Compounds

One of the most fundamental and widely used approaches for the synthesis of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with various carbonyl-containing compounds. These reactions provide a direct and efficient route to the fused heterocyclic system.

The Groebke–Blackburn–Bienaymé reaction (GBBR) is a powerful one-pot, three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines. mdpi.comnih.gov This multicomponent reaction (MCR) involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. beilstein-journals.org For the synthesis of 5-Methylimidazo[1,2-a]pyridin-3-amine, the key starting materials would be 6-methylpyridin-2-amine, an appropriate aldehyde, and an isocyanide. The reaction is typically catalyzed by an acid, such as scandium triflate or ammonium (B1175870) chloride. mdpi.combio-conferences.orgmdpi.com The GBBR is highly valued for its operational simplicity, high atom economy, and the ability to generate a wide range of derivatives by varying the three components. beilstein-journals.org Microwave irradiation has been shown to accelerate this reaction, significantly reducing reaction times. mdpi.com

Table 1: Examples of Catalysts and Conditions for the Groebke–Blackburn–Bienaymé Reaction

CatalystSolventTemperatureReaction TimeYieldReference
NH₄ClNone60 °C8 hGood mdpi.com
Sc(OTf)₃MethanolMicrowave-- bio-conferences.org
Iodine-Room Temp-Good nih.gov
Phosphotungstic acidAcetonitrile60 °C-- beilstein-journals.org

A classic and enduring method for the synthesis of imidazo[1,2-a]pyridines is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone. bio-conferences.org This reaction proceeds via initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine by the α-haloketone, followed by intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring. acs.orgnih.gov The use of a base, such as sodium bicarbonate, can facilitate the reaction under milder conditions. bio-conferences.org Solvent-free and catalyst-free conditions at elevated temperatures have also been reported to be effective. bio-conferences.org This method is particularly useful for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines.

Table 2: Conditions for the Reaction of 2-Aminopyridines with α-Haloketones

Catalyst/BaseSolventTemperatureKey FeatureReference
NoneNone60 °CCatalyst and solvent-free bio-conferences.org
Sodium BicarbonateEthanolRefluxMilder conditions bio-conferences.org
Neutral Alumina-Room TempMild and efficient bio-conferences.org
Potassium CarbonateDMFRoom TempBase-mediated acs.orgnih.gov

Cascade and Tandem Processes for Imidazo[1,2-a]pyridine Ring Construction

Cascade and tandem reactions offer an elegant and efficient approach to the synthesis of complex molecules like imidazo[1,2-a]pyridines from simple starting materials in a single operation. These processes often involve a sequence of reactions, such as Michael addition, cyclization, and aromatization. For instance, the reaction of 2-aminopyridines with nitroolefins can proceed through a cascade sequence to yield 3-unsubstituted imidazo[1,2-a]pyridines, with Lewis acids like iron(III) chloride being effective catalysts. bio-conferences.org Another example involves the reaction of Morita-Baylis-Hillman (MBH) nitroalkene acetates with 2-aminopyridines, which proceeds at room temperature to afford a variety of imidazo[1,2-a]pyridine derivatives. bio-conferences.orgacs.org Rhodium-catalyzed cascade reactions of 2-arylimidazo[1,2-a]pyridines with α-diazo carbonyl compounds have also been developed for the synthesis of more complex fused systems. rsc.org

Regioselective Synthesis Strategies for 3-Substituted Imidazo[1,2-a]pyridines

The functionalization of the C-3 position of the imidazo[1,2-a]pyridine core is of significant interest due to the biological activities of many 3-substituted derivatives. nih.gov Regioselective synthesis of these compounds can be achieved through various strategies. The aforementioned Groebke–Blackburn–Bienaymé reaction is inherently regioselective for the synthesis of 3-amino derivatives. nih.gov Another approach involves the use of formimidamide chemistry, where benzyl, allyl, or propargyl halides react with 2-aminopyridines to selectively yield 3-substituted imidazo[1,2-a]pyridines. rsc.orgnih.gov Furthermore, tandem nucleophilic substitution/cyclization reactions of 2-aminopyridines with gem-dibromovinyl compounds can also provide regioselective access to 3-substituted products. researchgate.net

Catalytic Approaches in the Synthesis of Substituted Imidazo[1,2-a]pyridines

Catalysis plays a crucial role in the modern synthesis of imidazo[1,2-a]pyridines, enabling milder reaction conditions, higher efficiency, and broader substrate scope. Both metal- and organo-catalysis have been successfully applied.

Copper-catalyzed multicomponent reactions of 2-aminopyridines, aldehydes, and terminal alkynes represent a significant advancement in the synthesis of this heterocyclic system. bio-conferences.orgthieme-connect.com These reactions provide a direct route to a wide array of imidazo[1,2-a]pyridine compounds. thieme-connect.com Copper(I) iodide is a commonly used catalyst for this transformation. organic-chemistry.org Palladium-catalyzed reactions have also been employed, for example, in the synthesis of 3-vinylimidazo[1,2-a]pyridines. thieme-connect.com

More recently, ruthenium-catalyzed annulation has been reported for the synthesis of fused imidazo[1,2-a]pyridine systems. acs.org In addition to metal catalysts, iodine has been shown to be an effective and environmentally friendly catalyst for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ketones or nitroalkenes. nih.govacs.orgnih.gov These iodine-catalyzed reactions often proceed under mild conditions and tolerate a variety of functional groups. acs.org

Table 3: Catalytic Systems for Imidazo[1,2-a]pyridine Synthesis

Catalyst SystemReactantsProduct TypeReference
Copper(I) Iodide2-aminopyridine, aldehyde, terminal alkyneSubstituted imidazo[1,2-a]pyridines bio-conferences.orgthieme-connect.com
Palladium(II)2-aminopyridine, alkyne3-vinylimidazo[1,2-a]pyridines thieme-connect.com
Ruthenium(II)2-arylimidazo[1,2-a]pyridines, formic acidbis(2-phenylimidazo[1,2-a]pyridin-3-yl)methane acs.org
Iodine/H₂O₂2-aminopyridine, nitroalkene3-nitroimidazo[1,2-a]pyridines acs.orgnih.gov
Iron(III) Chloride2-aminopyridine, nitroolefin3-unsubstituted imidazo[1,2-a]pyridines bio-conferences.org

Transition-Metal-Catalyzed Methodologiesresearchgate.net

The synthesis of imidazo[1,2-a]pyridines has been significantly advanced through the use of transition metal catalysts. These methods offer efficient and selective routes to this important heterocyclic system. Various metals, including copper, palladium, iron, zinc, and rhodium, have been employed to catalyze the formation of the imidazo[1,2-a]pyridine core.

Copper-Catalyzed Routesrsc.orgnih.govorganic-chemistry.org

Copper catalysis is a prominent and versatile tool for the synthesis of imidazo[1,2-a]pyridines. A variety of copper-catalyzed reactions have been developed, often proceeding through mechanisms such as aerobic oxidation, oxidative cyclization, and multicomponent reactions. nih.govorganic-chemistry.orgorganic-chemistry.org

One common approach involves the reaction of 2-aminopyridines with ketones. For instance, a copper(I)-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones has been reported to be compatible with a broad range of functional groups. organic-chemistry.org Another efficient method is the copper-catalyzed one-pot synthesis from aminopyridines and nitroolefins using air as the oxidant. nih.govorganic-chemistry.org This process is noted for its generality and suitability for constructing a variety of imidazo[1,2-a]pyridines. nih.gov

Three-component reactions catalyzed by copper also provide a direct route to polysubstituted imidazo[1,2-a]pyridines. An example is the domino reaction of aldehydes, 2-aminopyridines, and terminal alkynes catalyzed by CuI. nih.gov The combination of a copper catalyst with a co-catalyst can enhance the reaction yield significantly. nih.gov

Table 1: Examples of Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines

Reactants Catalyst Conditions Product Type Reference
2-Aminopyridines, Acetophenones CuI Aerobic oxidation Substituted Imidazo[1,2-a]pyridines organic-chemistry.org
Aminopyridines, Nitroolefins CuBr Air as oxidant, DMF, 80°C Functionalized Imidazo[1,2-a]pyridines organic-chemistry.org
Aldehydes, 2-Aminopyridines, Terminal Alkynes CuI Co-catalyzed system Polysubstituted Imidazo[1,2-a]pyridines nih.gov
2-Aminopyridines, Sulfonyl Azides, Terminal Ynones Copper Base-free Polysubstituted Imidazo[1,2-a]pyridines rsc.org
Palladium-Catalyzed Cross-Coupling Reactionsthieme-connect.comnih.gov

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the synthesis and functionalization of imidazo[1,2-a]pyridines. These methods often involve cross-dehydrogenative coupling (CDC) or direct arylation reactions. nih.govacs.org

Palladium-catalyzed intramolecular dehydrogenative coupling provides a practical approach for synthesizing fused imidazo[1,2-a]pyrimidine (B1208166) systems from readily available substrates under mild conditions. nih.govacs.org Direct C-H functionalization is another key strategy, allowing for the introduction of various substituents onto the imidazo[1,2-a]pyridine core. For example, palladium-catalyzed direct oxidative C-H/C-H coupling of imidazo[1,2-a]pyridines with thiophenes or furans has been developed to create fluorescent N-heteroarenes. thieme-connect.com

Furthermore, phosphine-free palladium-catalyzed direct arylation of imidazo[1,2-a]pyridines with aryl bromides at low catalyst loading has been shown to be a highly efficient method. acs.org Suzuki cross-coupling, a staple in organic synthesis, is also utilized for the synthesis of substituted imidazo[4,5-b]pyridines, a related class of compounds, highlighting the versatility of palladium catalysis in this area. nih.gov

Table 2: Overview of Palladium-Catalyzed Reactions for Imidazo[1,2-a]pyridine Analogs

Reaction Type Catalyst Key Features Product Reference
Intramolecular Cross-Dehydrogenative Coupling Palladium Mild conditions, broad substrate scope Fused Imidazo[1,2-a]pyrimidines nih.govacs.org
Direct Oxidative C-H/C-H Coupling Pd(OAc)₂ Regioselective, synthesis of fluorophores 3-Aryl/heteroaryl Imidazo[1,2-a]pyridines thieme-connect.com
Direct Arylation Ligand-free Pd(OAc)₂ Low catalyst loading, phosphine-free C3-arylated Imidazo[1,2-a]pyridines acs.org
Other Metal-Catalyzed Transformations (e.g., Iron, Zinc, Rhodium)csu.edu.aubio-conferences.orgrsc.org

Besides copper and palladium, other transition metals like iron, zinc, and rhodium have also proven effective in catalyzing the synthesis of imidazo[1,2-a]pyridines.

Iron-catalyzed methodologies are attractive due to the low cost and low toxicity of iron. An iron-catalyzed denitration reaction of aminopyridines and 2-methyl-nitroolefins provides 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives in good yields. organic-chemistry.orgbio-conferences.org Another iron-catalyzed approach involves the tandem coupling of 2-aminopyridines with 2-methylnitroolefins, with FeCl₂ being identified as a particularly effective catalyst. bio-conferences.orgthieme-connect.com

Zinc chloride has been utilized as a catalyst in the one-pot, three-component synthesis of imidazo[1,2-a]pyridines from a range of substrates, using either conventional heating or microwave irradiation. csu.edu.aubohrium.comcsir.co.za This method is noted for its simplicity and the use of an inexpensive catalyst. csir.co.za

Rhodium-catalyzed reactions have been employed for the functionalization of the imidazo[1,2-a]pyridine scaffold. For example, rhodium(III)-catalyzed C-H functionalization of 2-arylimidazo[1,2-a]pyridines with cyclic 2-diazo-1,3-diketones leads to the formation of functionalized naphtho[1′,2′:4,5]imidazo[1,2-a]pyridines. rsc.org

Table 3: Summary of Other Metal-Catalyzed Syntheses

Metal Catalyst Reaction Type Reactants Product Reference
Iron(II) Chloride Denitration Reaction Aminopyridines, 2-Methyl-nitroolefins 3-Methyl-2-arylimidazo[1,2-a]pyridines organic-chemistry.orgbio-conferences.orgthieme-connect.com
Zinc Chloride Three-Component Reaction 2-Aminopyridine, Aldehydes, Isocyanides Substituted Imidazo[1,2-a]pyridines csu.edu.aubohrium.comcsir.co.za
Rhodium(III) C-H Functionalization 2-Arylimidazo[1,2-a]pyridines, Cyclic α-diazo-1,3-diketones Fused Polycyclic Imidazo[1,2-a]pyridines rsc.org

Metal-Free Synthetic Protocolsrsc.orgacs.orgacs.org

In the pursuit of more sustainable and cost-effective synthetic methods, metal-free protocols for the synthesis of imidazo[1,2-a]pyridines have gained significant attention. These approaches often rely on oxidative coupling reactions or photoredox catalysis. acs.org

Oxidative Coupling Reactionsrsc.org

Metal-free oxidative coupling reactions provide an alternative to transition-metal-catalyzed methods. These reactions can be promoted by various oxidants. For instance, an electrochemical C3-sulfonylation of imidazo[1,2-a]pyridines with sodium benzenesulfinates has been developed, offering a straightforward, metal-free route to 3-(arylsulfonyl)imidazo[1,2-a]pyridines. rsc.org Iodine-mediated oxidative cross-coupling of 2-aminopyridine and aromatic terminal alkynes also presents a practical, transition-metal-free pathway to imidazo[1,2-a]pyridine derivatives. researchgate.net

The condensation of 2-aminopyridines with α-halogenocarbonyl compounds is a classic and frequently used metal-free method. acs.org Recent advancements have focused on achieving this transformation under catalyst-free and more environmentally friendly conditions. acs.org

Visible-Light-Induced Photoredox Catalysisresearchgate.netmdpi.com

Visible-light photoredox catalysis has emerged as a powerful and green tool in organic synthesis. This methodology has been successfully applied to the C-H functionalization of imidazo[1,2-a]pyridines. researchgate.netdntb.gov.ua These reactions are typically performed under mild conditions, often at room temperature, and without the need for transition metals or strong oxidants. researchgate.net

Various photoredox catalysts, such as eosin (B541160) Y and rose bengal, have been employed. For example, a visible-light-induced C3-formylation of imidazo[1,2-a]pyridines using rose bengal as the photocatalyst has been reported. mdpi.com Similarly, eosin Y has been used to catalyze the C3 thiocyanation of imidazo[1,2-a]pyridines. mdpi.com Metal-free, visible-light-mediated C3–H trifluoromethylation of imidazo[1,2-a]pyridines has also been achieved using an acridinium (B8443388) derivative as the photoredox catalyst. nih.gov

Table 4: Examples of Metal-Free Synthetic Protocols

Methodology Key Features Catalyst/Reagent Product Type Reference
Electrochemical C3-Sulfonylation Metal-free, electrochemical oxidation Sodium benzenesulfinates 3-(Arylsulfonyl)imidazo[1,2-a]pyridines rsc.org
Iodine-Mediated Oxidative Coupling Transition-metal-free Iodine Substituted Imidazo[1,2-a]pyridines researchgate.net
Visible-Light Photoredox C3-Formylation Mild conditions, visible light Rose bengal 3-Formyl-imidazo[1,2-a]pyridines mdpi.com
Visible-Light Photoredox C3-Trifluoromethylation Metal-free, visible light Acridinium derivative 3-Trifluoromethyl-imidazo[1,2-a]pyridines nih.gov
Green Chemistry Approaches (e.g., Aqueous Micellar Media)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of imidazo[1,2-a]pyridines to minimize the environmental impact of chemical processes. A notable advancement in this area is the use of aqueous micellar media, which can promote organic reactions in water, an environmentally benign solvent.

One such approach involves a copper(II)-ascorbate-catalyzed domino A³-coupling reaction in an aqueous micellar medium. researchgate.net This method allows for the efficient synthesis of a variety of imidazo[1,2-a]pyridine derivatives. The reaction proceeds through a 5-exo-dig cycloisomerization of alkynes with the condensation products of 2-aminopyridines and aldehydes. The use of sodium dodecyl sulfate (B86663) (SDS) as a surfactant creates micelles in water, which act as microreactors, enhancing the solubility of the organic reactants and facilitating the catalytic process. This methodology is compatible with a range of aliphatic, aromatic, and heteroaromatic aldehydes. researchgate.net

The general procedure for this green synthesis involves stirring the 2-aminopyridine derivative, aldehyde, copper(II) sulfate pentahydrate, and sodium ascorbate (B8700270) in an aqueous solution of SDS, followed by the addition of the alkyne. The reaction mixture is then heated to achieve good to excellent yields of the corresponding imidazo[1,2-a]pyridine derivatives. researchgate.net

Table 1: Examples of Imidazo[1,2-a]pyridines Synthesized in Aqueous Micellar Media

Entry 2-Aminopyridine Derivative Aldehyde Alkyne Product Yield (%)
1 2-Aminopyridine Benzaldehyde Phenylacetylene 2,3-Diphenylimidazo[1,2-a]pyridine 92
2 2-Amino-5-methylpyridine 4-Chlorobenzaldehyde Phenylacetylene 2-(4-Chlorophenyl)-5-methyl-3-phenylimidazo[1,2-a]pyridine 88
3 2-Amino-4-methylpyridine 4-Methoxybenzaldehyde Phenylacetylene 2-(4-Methoxyphenyl)-4-methyl-3-phenylimidazo[1,2-a]pyridine 90

Stereoselective and Enantioselective Synthesis of Chiral Amine Derivatives

The development of stereoselective and enantioselective methods for the synthesis of chiral imidazo[1,2-a]pyridine derivatives is of great interest, as chirality often plays a crucial role in the biological activity of drug molecules. A significant breakthrough in this area is the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines through an asymmetric multicomponent reaction.

This approach utilizes a chiral phosphoric acid catalyst in a Groebke-Blackburn-Bienaymé (GBB) reaction. rsc.org The reaction involves the condensation of a 6-aryl-2-aminopyridine, an aldehyde, and an isocyanide to generate a wide range of imidazo[1,2-a]pyridine atropoisomers with high yields and excellent enantioselectivities. The stereoselectivity of the reaction is influenced by remote hydrogen bonding donors on the substrates. rsc.org

The general procedure for this enantioselective synthesis involves reacting the 6-aryl-2-aminopyridine, aldehyde, and isocyanide in the presence of a chiral phosphoric acid catalyst and molecular sieves in a dry solvent at a controlled temperature. rsc.org This method provides a modular and efficient route to optically active imidazo[1,2-a]pyridines.

Table 2: Enantioselective Synthesis of Axially Chiral Imidazo[1,2-a]pyridines

Entry 6-Aryl-2-aminopyridine Aldehyde Isocyanide Product Yield (%) ee (%)
1 6-(2-Hydroxyphenyl)-2-aminopyridine Benzaldehyde tert-Butyl isocyanide (R)-N-tert-Butyl-2-phenyl-6-(2-hydroxyphenyl)imidazo[1,2-a]pyridin-3-amine 95 98
2 6-(2-Hydroxyphenyl)-2-aminopyridine 4-Chlorobenzaldehyde Cyclohexyl isocyanide (R)-N-Cyclohexyl-2-(4-chlorophenyl)-6-(2-hydroxyphenyl)imidazo[1,2-a]pyridin-3-amine 92 97
3 6-(2-Methoxyphenyl)-2-aminopyridine 4-Nitrobenzaldehyde tert-Butyl isocyanide (R)-N-tert-Butyl-2-(4-nitrophenyl)-6-(2-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine 88 96

Advanced Synthetic Strategies for Introducing the 5-Methyl Group

The introduction of a methyl group at the 5-position of the imidazo[1,2-a]pyridine ring can significantly modulate the physicochemical and biological properties of the molecule. While the use of 2-amino-6-methylpyridine (B158447) as a starting material is a common strategy, more advanced methods for the direct installation of the 5-methyl group are being explored.

One such advanced strategy is the direct C-H methylation of the imidazo[1,2-a]pyridine scaffold. A metal-free approach has been developed that utilizes peroxides as both the radical initiator and the methyl source. nih.gov This method allows for the site-specific methylation of imidazo[1,2-a]pyridines at the C5 position. The reaction is typically carried out under thermal conditions, and a free radical mechanism is proposed to be involved in the methylation process. nih.gov This direct functionalization avoids the need for pre-functionalized starting materials and offers a more atom-economical approach.

Synthetic Routes to the 3-Amine Moiety within the Imidazo[1,2-a]pyridine Framework

The 3-amino group is a key functional handle in many biologically active imidazo[1,2-a]pyridines, including this compound. The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is a powerful and widely used method for the synthesis of 3-aminoimidazo[1,2-a]pyridines. organic-chemistry.orgrsc.org This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often in the presence of a Lewis or Brønsted acid catalyst. organic-chemistry.orgrsc.org

The GBB reaction offers a high degree of molecular diversity, as a wide range of commercially available starting materials can be employed. The reaction is believed to proceed through the formation of an imine from the 2-aminopyridine and aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide, followed by tautomerization to yield the 3-aminoimidazo[1,2-a]pyridine product. organic-chemistry.org Microwave irradiation has been shown to accelerate this reaction, providing a greener alternative to conventional heating. organic-chemistry.org

Another versatile method for the synthesis of 3-aminoimidazo[1,2-a]pyridines is the Ugi three-component reaction, which is a variation of the GBB reaction. acs.org This reaction also involves a 2-aminopyridine, an aldehyde, and an isocyanide, and is often catalyzed by scandium triflate. This methodology provides a convenient route to a library of 3-amino-substituted imidazo[1,2-a]pyridines. acs.org

Furthermore, a facile and mild cyclodehydration of α-aminopyridinyl amides has been developed for the synthesis of 3-aminoimidazo[1,2-a]pyridines. rsc.org This method involves the activation of N-Boc-protected 2-aminopyridine-containing amides with triflic anhydride (B1165640) in the presence of 2-methoxypyridine, followed by a deprotection-aromatization sequence. This approach is tolerant of various functional groups and provides good to excellent yields of the desired products. rsc.org

Table 3: Comparison of Synthetic Routes to 3-Aminoimidazo[1,2-a]pyridines

Method Starting Materials Key Features
Groebke-Blackburn-Bienaymé (GBB) Reaction 2-Aminopyridine, Aldehyde, Isocyanide High diversity, multicomponent, often acid-catalyzed.
Ugi Three-Component Reaction 2-Aminopyridine, Aldehyde, Isocyanide Similar to GBB, often catalyzed by scandium triflate.
Cyclodehydration of α-Aminopyridinyl Amides N-Boc-protected 2-aminopyridine-containing amides Mild conditions, good functional group tolerance.

Chemical Reactivity and Functionalization of 5 Methylimidazo 1,2 a Pyridin 3 Amine

Electrophilic Substitution Reactions on the Imidazo[1,2-a]pyridine (B132010) Ring System

The imidazo[1,2-a]pyridine nucleus is electron-rich, making it susceptible to electrophilic substitution reactions. The C-3 position is particularly activated and serves as the primary site for functionalization.

C-3 Functionalization via Alkylation and Arylation

The introduction of alkyl and aryl groups at the C-3 position of the imidazo[1,2-a]pyridine core is a common strategy for structural elaboration. Various methodologies have been developed to achieve this transformation, often employing Lewis acid catalysis or transition-metal-mediated cross-coupling reactions.

Recent advancements include three-component aza-Friedel–Crafts reactions. For instance, the reaction of an imidazo[1,2-a]pyridine, an aldehyde, and an amine, catalyzed by a Lewis acid such as Y(OTf)₃, provides an efficient route to C-3 alkylated products. This method is characterized by its operational simplicity and tolerance of a wide range of functional groups on all three components.

CatalystReactantsSolventTemperatureYield
Y(OTf)₃Imidazo[1,2-a]pyridine, Aldehyde, AmineToluene110 °CModerate to Good
Gd(OTf)₃2-Arylimidazo[1,2-a]pyridine, DA-cyclopropaneDCE100 °CHigh
Table 1: Examples of C-3 Alkylation Reactions of Imidazo[1,2-a]pyridines.

Direct C-H arylation at the C-3 position has also been achieved using various catalytic systems. These reactions typically involve the coupling of the imidazo[1,2-a]pyridine with an aryl halide or its equivalent. Visible-light-mediated methods have emerged as a greener alternative to traditional transition-metal catalysis for C-3 arylation.

Regioselective Cyanomethylation at C-3

The cyanomethyl group is a valuable synthon in organic synthesis, and its introduction at the C-3 position of imidazo[1,2-a]pyridines provides a handle for further chemical manipulation. Ultrasound-promoted, three-component reactions of 2-aminopyridines, α-bromomethyl ketones, and bromoacetonitrile (B46782) have been developed for the efficient synthesis of C-3 cyanomethylated imidazo[1,2-a]pyridines. acs.org This catalyst- and oxidant-free method proceeds under mild conditions and offers good functional group compatibility. acs.org

Electrochemical methods also provide a route to C-H cyanation at the C-3 position using trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source. ontosight.ai This approach is noted for its regioselectivity and compatibility with a broad range of substituted imidazo[1,2-a]pyridines. ontosight.ai

MethodReagentsConditionsKey Features
Ultrasound-promoted three-component reaction2-aminopyridine (B139424), α-bromomethyl ketone, bromoacetonitrileDMF, K₂CO₃, Room TemperatureCatalyst- and oxidant-free, rapid
Electrochemical C-H cyanationTMSCN, KH₂PO₄/K₂HPO₄ bufferConstant current, CH₃CNRegioselective, broad substrate scope
Table 2: Methods for Regioselective Cyanomethylation at C-3.

Nucleophilic Transformations Involving the 3-Amino Group

The 3-amino group of 5-Methylimidazo[1,2-a]pyridin-3-amine is a key functional handle that can participate in a variety of nucleophilic transformations. ontosight.ai As a primary aromatic amine, its reactivity is influenced by the electron-donating nature of the imidazo[1,2-a]pyridine ring system. This amino group can be derivatized to introduce diverse functionalities, thereby modulating the compound's physicochemical and biological properties.

Common transformations of the 3-amino group are expected to include acylation to form amides and sulfonylation to generate sulfonamides. These reactions would typically proceed by treatment with the corresponding acyl chlorides, anhydrides, or sulfonyl chlorides, often in the presence of a base.

Furthermore, the 3-amino group could potentially undergo diazotization upon treatment with nitrous acid to form a diazonium salt. This intermediate could then be subjected to Sandmeyer-type reactions to introduce a range of substituents, including halogens, cyano, and hydroxyl groups, at the C-3 position. wikipedia.orglscollege.ac.in While specific examples for this compound are not extensively documented, the general reactivity of aromatic amines suggests these transformations are feasible.

Derivatization Strategies for Structural Modification and Library Generation

The this compound scaffold is a valuable starting point for the generation of compound libraries for drug discovery and materials science applications. A variety of derivatization strategies can be employed to systematically modify its structure.

Acylation and Sulfenylation Reactions

As mentioned, acylation of the 3-amino group is a straightforward method for derivatization. This can be achieved using a wide array of acylating agents to introduce diverse side chains.

Sulfenylation at the C-3 position of the imidazo[1,2-a]pyridine ring is another effective functionalization strategy. This can be accomplished through reactions with various sulfenylating agents. For example, visible-light-promoted C-3 sulfenylation with thiols has been reported, offering an efficient and environmentally friendly approach. Electrochemical methods have also been developed for the C-3 sulfenylation of imidazo[1,2-a]pyridines.

ReactionPositionReagentsMethod
Acylation3-Amino groupAcyl chlorides, AnhydridesStandard amide bond formation
SulfenylationC-3ThiolsVisible light-promoted
Table 3: Acylation and Sulfenylation of the Imidazo[1,2-a]pyridine Scaffold.

Scaffold Hopping and Structural Optimization

Scaffold hopping is a powerful strategy in medicinal chemistry to identify isofunctional molecular structures with significantly different core backbones. bio-conferences.org Starting from the this compound core, scaffold hopping can lead to the discovery of novel chemotypes with improved properties. This can involve replacing the imidazo[1,2-a]pyridine core with other bicyclic heteroaromatic systems while maintaining key pharmacophoric features.

Structural optimization of the this compound scaffold involves systematic modifications to enhance desired properties. This can include the introduction of various substituents on both the pyridine (B92270) and imidazole (B134444) rings, as well as modifications of the 3-amino group. These efforts are often guided by structure-activity relationship (SAR) studies to develop compounds with optimized biological activity and pharmacokinetic profiles.

Biological Activity and Pharmacological Investigations of 5 Methylimidazo 1,2 a Pyridin 3 Amine Derivatives

Mechanism-of-Action Studies and Molecular Target Identification

The imidazo[1,2-a]pyridine (B132010) scaffold, the core structure of 5-Methylimidazo[1,2-a]pyridin-3-amine, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. scilit.comrsc.org Derivatives of this heterocyclic system have been the subject of extensive pharmacological investigation, revealing a wide array of molecular targets. These investigations have established that compounds based on this framework can interact with various enzymes and receptors, leading to a broad spectrum of biological effects. Research into their mechanism of action has focused on identifying specific molecular interactions, primarily through enzyme inhibition and receptor modulation, to understand their therapeutic potential.

Derivatives of imidazo[1,2-a]pyridine have demonstrated significant inhibitory activity against several classes of enzymes, highlighting their potential as therapeutic agents for a range of diseases, including cancer, infectious diseases, and inflammatory conditions.

The imidazo[1,2-a]pyridine nucleus is a key pharmacophore in the development of potent kinase inhibitors, particularly targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer. mdpi.com

Numerous studies have focused on designing and synthesizing derivatives as inhibitors of PI3Kα (p110α), a specific isoform of PI3K. A series of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives were developed, leading to the identification of a compound (designated as 35 ) with an IC50 value of 150 nM against PI3Kα. tandfonline.com In another study, optimization of a screening hit, 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine (2a , IC50 = 0.67μM), led to derivatives with over 300-fold increased activity. researchgate.net One such derivative, a thiazole-substituted compound (12 ), exhibited potent and highly selective PI3Kα inhibition with an IC50 of 0.0028μM. researchgate.net

Further research has explored dual PI3K/mTOR inhibitors, leading to the discovery of compound 15a , which showed significant inhibitory effects on both kinases. acs.org Other derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell survival. nih.gov For example, one compound featuring a bioisosteric 1,2,4-oxadiazole (B8745197) group demonstrated potent PI3Kα inhibition with an IC50 of 2 nM. nih.gov Beyond the PI3K family, certain imidazo[1,2-a]pyridine derivatives have been found to inhibit other kinases like DYRK1A and CLK1 at micromolar concentrations. researchgate.net

CompoundTarget KinaseInhibitory Activity (IC50)Reference
Compound 35PI3Kα150 nM tandfonline.com
Compound 2aPI3Kα (p110α)0.67 µM researchgate.net
Compound 2gPI3Kα (p110α)0.0018 µM researchgate.net
Compound 12PI3Kα (p110α)0.0028 µM researchgate.net
1,2,4-Oxadiazole DerivativePI3Kα2 nM nih.gov
Compound 13kPI3Kα1.94 nM mdpi.com
Compound 4cCLK10.7 µM researchgate.net
Compound 4cDYRK1A2.6 µM researchgate.net

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of novel anti-tuberculosis agents, with derivatives targeting several essential enzymes in Mycobacterium tuberculosis (Mtb).

Mycobacterium tuberculosis Glutamine Synthetase (MtGS): 3-Amino-imidazo[1,2-a]pyridines have been identified as a novel class of drug-like inhibitors for MtGS, a crucial enzyme in the nitrogen metabolism of Mtb. nih.govresearchgate.netnih.gov A series of these compounds were synthesized and evaluated, with the most potent inhibitor, compound 4n , demonstrating an IC50 value of 0.38 µM. nih.govresearchgate.net Further structure-activity relationship (SAR) studies identified other active compounds, such as derivative 31 , which showed an MtGS IC50 of 1.6 µM. nih.gov

Mycobacterium tuberculosis Pantothenate Synthetase (PS): The pantothenate biosynthesis pathway is essential for Mtb, making its enzymes attractive drug targets. rsc.org 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazides and their carboxamide derivatives have been identified as inhibitors of Mtb Pantothenate Synthetase (PS). nih.govnih.govresearchgate.net From a series of synthesized hydrazides, one derivative (29 ) was the most active against Mtb with a Minimum Inhibitory Concentration (MIC) of 4.53 μM. nih.gov Another compound, N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide (5b ), was found to be the most active against the MTB PS enzyme, with an IC50 of 1.90 μM. researchgate.net

Enoyl-Acyl Carrier Protein Reductase (InhA): InhA is a key enzyme in the mycobacterial fatty acid synthesis pathway and the target of the frontline anti-TB drug isoniazid. nih.gov Studies have explored imidazo[1,2-a]pyridine derivatives as potential InhA inhibitors. benthamdirect.com Molecular docking and synthesis led to compounds with good anti-TB activity against the H37Rv strain of Mtb; compounds 6a and 6k showed MIC values of 0.6 μM and 0.9 μM, respectively, comparable to isoniazid. scilit.com

Compound Class/NumberTarget EnzymeActivityReference
Compound 4nMtGSIC50 = 0.38 µM nih.govresearchgate.net
Compound 31MtGSIC50 = 1.6 µM nih.gov
Compound 5bMTB PSIC50 = 1.90 µM researchgate.net
Compound 29MTB PSMIC = 4.53 µM (against Mtb) nih.gov
Compound 6aInhAMIC = 0.6 µM (against Mtb) scilit.com
Compound 6kInhAMIC = 0.9 µM (against Mtb) scilit.com

Cyclooxygenase-2 (COX-2) Inhibitors: The imidazo[1,2-a]pyridine structure has been successfully utilized to design potent and selective inhibitors of Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. rjpbr.comresearchgate.net A rational design approach led to the synthesis of derivatives with significant and specific inhibitory effects on COX-2. rjpbr.com Several compounds, including 5e , 5f , and 5j , demonstrated high potency with IC50 values of 0.05 µM. rjpbr.com Another study identified compound 6f (2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine) as exhibiting the highest COX-2 inhibitory selectivity and potency, with IC50 values in the 0.07-0.18 μM range. researchgate.net The compound MIA (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine-3-amine) was also shown to suppress the expression of the COX-2 gene. nih.gov

Methionyl-tRNA synthetase: Publicly available research has not extensively documented imidazo[1,2-a]pyridine derivatives as specific inhibitors of methionyl-tRNA synthetase.

CompoundTarget EnzymeInhibitory Activity (IC50)Reference
Compound 5eCOX-20.05 µM rjpbr.com
Compound 5fCOX-20.05 µM rjpbr.com
Compound 5jCOX-20.05 µM rjpbr.com
Compound 6fCOX-20.07-0.18 µM Range researchgate.net

In addition to enzyme inhibition, derivatives of this compound are known to interact with specific neurotransmitter receptors in the central nervous system.

The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore for ligands of the γ-aminobutyric acid type A (GABA-A) receptor, which is the primary inhibitory neurotransmitter receptor in the brain. nih.gov Marketed drugs such as Zolpidem and Alpidem (B1665719), which contain this core structure, function by modulating the GABA-A receptor at the benzodiazepine (B76468) binding site.

Research has focused on creating hybrid molecules to explore their effects on GABA-A receptors. Avermectin-imidazo[1,2-a]pyridine hybrids have been synthesized and shown to be promising positive allosteric modulators (PAMs) of the GABA-A receptor. nih.gov In vitro binding assays revealed that lead hybrid compounds exhibited high potency, with IC50 values of 207 nM and 359 nM for binding at the benzodiazepine site of GABA-A receptors. nih.gov The closely related imidazo[1,2-a]pyrimidine (B1208166) scaffold has also been extensively studied, with ligands showing functional selectivity for different α-subtypes of the GABA-A receptor, particularly the α3 subtype over the α1 subtype. researchgate.netnih.gov

Receptor Binding and Modulation

Serotonin (B10506) and Dopamine (B1211576) Receptor Ligands

Derivatives of the broader imidazo[1,2-a]pyridine class have been investigated for their potential to interact with key neurotransmitter systems in the central nervous system. Specifically, certain azaindole derivatives, which share structural similarities, have demonstrated high affinity for the dopamine D4 receptor, suggesting a potential avenue for developing CNS-active agents from related scaffolds. jst.go.jp Research into 1H-Imidazo[4,5-b]pyridine derivatives has led to the discovery of potent inhibitors for managing neuropathic pain, which involves complex neurological pathways. acs.org While direct studies on this compound derivatives as specific serotonin and dopamine receptor ligands are not extensively detailed, the known CNS activities of the parent scaffold support continued exploration in this area.

Biological Activity Spectrum of Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine nucleus is considered a "privileged scaffold" in drug discovery due to its presence in numerous biologically active compounds. nih.govrsc.org Its derivatives have been shown to exhibit a remarkable array of pharmacological properties. These include anticancer, antimicrobial, antituberculosis, anti-inflammatory, analgesic, anticonvulsant, antiviral, antidiabetic, and antiulcer activities. nih.govnih.govresearchgate.net The therapeutic potential of this chemical family is underscored by its representation in various clinically used medications. ijrpr.comnih.gov The chemical tractability of the imidazo[1,2-a]pyridine system allows for the synthesis of large libraries of compounds for biological screening, facilitating the discovery of new therapeutic leads. nih.gov

Anticancer Activity and Cellular Pathway Regulation

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against various cancer cell lines. nih.govresearchgate.net Research has focused on elucidating their mechanisms of action, which often involve the modulation of critical cellular signaling pathways. nih.gov

Key Research Findings:

Cell Line Activity: Novel imidazo[1,2-a]pyridine derivatives have shown cytotoxicity against human non-small cell lung cancer (A549), rat glioma (C6), human breast carcinoma (MCF-7), and human liver carcinoma (HepG2) cells. tandfonline.com Certain compounds demonstrated significant antiproliferative effects against Hep-2, HepG2, MCF-7, and A375 cancer cells. rsc.orgrsc.org Other studies have confirmed activity against HCC1937 breast cancer cells. nih.gov

Cellular Pathway Regulation: The anticancer effects of these derivatives are linked to the regulation of several key pathways. One novel compound was found to inhibit the Akt/mTOR pathway, leading to cell cycle arrest and apoptosis in melanoma and cervical cancer cells. nih.gov Another series of derivatives was designed as inhibitors of PI3Kα, a critical enzyme in cell signaling. nih.gov Studies have shown that these compounds can induce apoptosis by increasing the expression of pro-apoptotic proteins like p53, p21, and Bax, while down-regulating anti-apoptotic proteins such as Bcl-2 and cell proliferation markers like cyclin D1. nih.govnih.gov The apoptotic pathway is further confirmed by the activation of caspase-3 and caspase-9. nih.govtandfonline.com

Covalent Inhibition: A notable strategy has been the development of imidazo[1,2-a]pyridine derivatives as targeted covalent inhibitors. One such compound, I-11, was identified as a potent agent against KRAS G12C-mutated NCI-H358 cells, highlighting the scaffold's utility in designing covalent anticancer drugs. rsc.org

Compound SeriesTarget Cancer Cell LinesObserved Effect/PathwayReference
Imidazo[1,2-a]pyridine-based heterocycles (6d, 6i)HepG2 (Human Liver Carcinoma)Inhibition of DNA synthesis, Apoptosis via caspase-3 and caspase-9 activation tandfonline.com
Iodine-catalyzed imidazo[1,2-a]pyridines (12b)Hep-2, HepG2, MCF-7, A375Significant anticancer activity with IC50 values of 11-13 μM rsc.orgrsc.org
Novel Imidazo[1,2-a]pyridines (IP-5, IP-6, IP-7)HCC1937 (Breast Cancer)Potent anti-survival effects, induction of apoptosis through p53/Bax pathway nih.gov
Selenylated imidazo[1,2-a]pyridinesBreast Cancer CellsInhibition of proliferation by inducing DNA damage and apoptosis nih.gov
Imidazo[1,2-a]pyridine derivative (MIA)MDA-MB-231 (Breast), SKOV3 (Ovarian)Suppression of NF-κB and STAT3 signaling pathways nih.govnih.gov
Imidazo[1,2-a]pyridine derivative (9d)A549 (Lung Cancer)Induction of G2/M cell cycle arrest via regulation of the AMPK/70S6K pathway researchgate.net

Antimicrobial and Antituberculosis Efficacy

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of new antimicrobial and, notably, antituberculosis agents. rsc.orgrsc.org Derivatives have shown significant potency against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (Mtb), as well as a range of other bacteria. rsc.orgrsc.orgdocumentsdelivered.com

Antituberculosis Activity:

Potency against Mtb: Numerous studies have reported on imidazo[1,2-a]pyridine-3-carboxamides with impressive activity against Mtb. rsc.org Some compounds exhibit minimum inhibitory concentrations (MIC) in the nanomolar range (≤0.006 μM). rsc.org

Activity against Drug-Resistant Strains: A key advantage of this class is its efficacy against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mtb strains. rsc.orgrsc.orgacs.org For instance, 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides showed excellent potency against replicating, non-replicating, MDR, and XDR Mtb, with MIC90 values often below 1 μM. rsc.orgacs.org

Mechanism of Action: Some of these compounds are known to target QcrB, a subunit of the electron transport chain in Mtb. rsc.org Network pharmacology analysis has also helped identify other potential targets for these derivatives in Mtb infection. nih.govtandfonline.com

General Antimicrobial Activity:

Broad Spectrum: Derivatives have been synthesized and tested against a variety of Gram-positive and Gram-negative bacteria. jst.go.jpresearchgate.netderpharmachemica.com Imidazo[1,2-a]pyridine chalcone (B49325) derivatives, for example, were evaluated against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. derpharmachemica.com

Structure-Activity Relationship (SAR): SAR studies have been crucial in optimizing antimicrobial potency. The nature and position of substituents on the phenyl ring at C-2 and at the C-7 position significantly influence the activity. researchgate.net For example, imidazopyridine-thiazole hybrids have shown remarkable antibacterial properties. tandfonline.com

Compound SeriesTarget OrganismActivity (MIC)Reference
Imidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosis (MDR/XDR)≤0.006 μM to 0.8 μM rsc.org
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosis (replicating, non-replicating, MDR, XDR)0.07–2.2 μM rsc.orgacs.org
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosis (DS/MDR)0.069–0.174 μM rsc.org
Novel imidazo[1,2-a]pyridine derivatives (6b, 6c, 6e, etc.)M. tuberculosis (H37Rv)1.6–6.25 μg/mL nih.govtandfonline.com
Imidazo[1,2-a]pyrimidine chalconesE. coli, P. aeruginosa, S. aureus, S. pyogenesGood to excellent activity derpharmachemica.com

Anti-inflammatory and Analgesic Properties

Derivatives of imidazo[1,2-a]pyridine have demonstrated significant potential as both anti-inflammatory agents and analgesics. nih.govresearchgate.net Their activity has been confirmed in various preclinical models, and research has begun to uncover the underlying mechanisms.

Analgesic Activity:

The compound 2-(4-(2-imidazo-[1,2-a]pyridylphenyl)propionic acid (Y-9213) was found to have more potent analgesic activity than indomethacin (B1671933) and morphine in several pain models, including the silver nitrate, Randall-Selitto, and phenylquinone writhing tests. nih.gov

Y-9213 also showed efficacy in the tail pinch and electric stimulation tests, indicating a broad-spectrum analgesic profile. nih.gov

Anti-inflammatory Properties:

The anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives are often linked to the modulation of key inflammatory pathways. nih.gov

A novel derivative, referred to as MIA, was shown to exert its anti-inflammatory activity by suppressing the NF-κB and STAT3 signaling pathways in breast and ovarian cancer cell lines. nih.govnih.gov This suppression leads to a decrease in the expression of downstream targets like iNOS and COX-2, which are critical mediators of inflammation. nih.gov

Carboxylic acid derivatives of imidazo[1,2-a]pyridines have been shown to reduce inflammation in animal models, with suggestions that their mechanism may involve the inhibition of COX enzymes. researchgate.net

Neuroprotective and Central Nervous System (CNS) Activities

The imidazo[1,2-a]pyridine scaffold is present in drugs known for their CNS activity, such as the anxiolytic alpidem and the hypnotic zolpidem. nih.gov This has spurred research into the broader neuropharmacological potential of its derivatives.

Neuropathic Pain: A potent and selective inhibitor of bromodomain and extra-terminal (BET) proteins, DDO-8926, based on a 1H-Imidazo[4,5-b]pyridine structure, was developed for the treatment of neuropathic pain. acs.org This compound was found to alleviate mechanical hypersensitivity in animal models by inhibiting the expression of pro-inflammatory cytokines and reducing neuronal excitability, suggesting a neuroprotective effect in the context of nerve injury. acs.org

Analgesic CNS Effects: The analgesic compound Y-9213 was found to be more effective on the warm water-induced foot withdrawal reflex in spinal-sectioned mice than in intact mice, suggesting a mechanism of action that involves the central nervous system, similar to centrally acting muscle relaxants. nih.gov

General CNS Activity: The ability of the imidazo[1,2-a]azine system to cross the blood-brain barrier makes it an attractive scaffold for developing drugs targeting the CNS, including anxiolytics, sedatives, and anticonvulsants. researchgate.net

Other Pharmacological Potentials (e.g., Antiviral, Antidiabetic, Antiulcer)

Beyond the major areas of research, the versatile imidazo[1,2-a]pyridine scaffold has shown promise in several other therapeutic fields. nih.gov

Antiviral Activity: The synthesis of dibromoimidazo[1,2-a]pyridines bearing a thioether side chain has yielded compounds with antiviral activity. nih.gov Structure-activity relationship (SAR) studies identified hydrophobicity as a key factor for this activity. nih.gov Further research has explored chalcone-based imidazo[1,2-a]pyridine derivatives for their potential anti-HIV properties. kuleuven.be

Antidiabetic Activity: A series of imidazo[1,2-a]pyridine derivatives have been evaluated for their antidiabetic effects. jchemrev.com Some compounds were found to lower glucose levels in diabetic rats. jchemrev.com The mechanism of action for some derivatives involves the inhibition of key enzymes in carbohydrate metabolism, such as α-glucosidase and α-amylase. researchgate.netnih.gov Additionally, some derivatives have shown potent activation of Adenosine 5′-monophosphate activated protein kinase (AMPK), a key target for treating diabetic nephropathy. researchgate.net

Antiulcer Activity: Several series of imidazo[1,2-a]pyridinyl derivatives have been synthesized and tested for their antiulcer properties. bohrium.comnih.gov Compounds such as imidazo[1,2-a]pyridinyl-2-oxobenzoxazolidines and their analogues were found to be more active than reference drugs like zolimidine (B74062) and cimetidine (B194882) in anti-stress ulcer models. bohrium.com Some of these compounds also showed potent protective activity against ethanol-induced gastric lesions. bohrium.comnih.gov The research in this area has also considered the conformational properties of the molecules in relation to their antiulcer effects. acs.org

Structure-Activity Relationship (SAR) Analysis of this compound and its Analogs

The biological efficacy of imidazo[1,2-a]pyridine derivatives is intricately linked to their structural features. SAR studies have been crucial in identifying key substituents and their positions on the heterocyclic core that govern the potency and selectivity of these compounds for various biological targets.

Influence of Substitution Patterns on Biological Efficacy

The nature and position of substituents on the imidazo[1,2-a]pyridine ring system profoundly influence the biological activity of the resulting analogs.

For anti-tuberculosis activity , SAR studies have revealed several critical insights. For instance, in a series of imidazo[1,2-a]pyridine-3-carboxamides, an N-benzylcarboxamide at the C3-position was found to be potent. rsc.org Further optimization at the C2 and C6 positions led to the identification of a derivative with a 2-ethyl-6-chloro substitution pattern that exhibited significantly improved potency against both extracellular and intracellular Mycobacterium tuberculosis. rsc.org

In the context of antiviral activity against human cytomegalovirus (HCMV), the substituent at the C2-position has a strong influence. nih.gov Research has shown that modifications at this position can dramatically alter the antiviral efficacy of the compounds. nih.gov

For anticancer activity , the substitution patterns are equally critical. In a series of c-Met inhibitors, placing a fluorine atom at the C8-position resulted in a compound with potent enzymatic and cellular activity. nih.gov In contrast, a bulky trifluoromethyl group at the same position led to a loss of activity, likely due to steric hindrance preventing the molecule from entering a key pocket in the target enzyme. nih.gov For anticancer agents targeting laryngeal, hepatocellular, skin, and breast cancer cell lines, derivatives with a tertiary butylamine (B146782) group at the C2-position and a phenylamine group at the C3-position of the imidazo[1,2-a]pyridine core showed substantial anticancer effects. rsc.org

The development of cyclooxygenase-2 (COX-2) inhibitors has also benefited from SAR studies. A p-methylsulfonyl phenyl group at the C2-position of the imidazo[1,2-a]pyridine ring has been shown to confer high COX-2 inhibitory selectivity and potency. researchgate.net

Table 1: Influence of Substitution Patterns on Biological Activity of Imidazo[1,2-a]pyridine Derivatives
Scaffold PositionSubstituentBiological ActivityKey FindingsReference
C2Varied substituentsAntiviral (HCMV)Nature of C2-substituent strongly influences antiviral activity. nih.gov
C2 and C62-ethyl, 6-chloroAnti-tuberculosisSignificantly improved potency against M. tuberculosis. rsc.org
C8FluorineAnticancer (c-Met inhibition)Exhibited potent enzymatic and cellular activity. nih.gov
C8CF3 (Trifluoromethyl)Anticancer (c-Met inhibition)Loss of inhibitory activity due to steric hindrance. nih.gov
C2p-methylsulfonyl phenylAnti-inflammatory (COX-2 inhibition)Exhibited the highest COX-2 inhibitory selectivity and potency. researchgate.net
C2 and C32-tertiary butylamine, 3-phenylamineAnticancerShowed substantial anticancer effects against multiple cell lines. rsc.org

Elucidation of Pharmacophores for Target Interaction

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For imidazo[1,2-a]pyridine derivatives, several key pharmacophoric features have been elucidated.

For inhibitors of mycobacterial ATP synthase, the bridgehead nitrogen of the imidazo[1,2-a]pyridine core and a directly attached phenyl ring are considered essential for maintaining biological activity. rsc.org

In the development of selective COX-2 inhibitors, a crucial pharmacophoric element is the methylsulfonyl group. Molecular modeling studies have shown that this group can be inserted into the secondary pocket of the COX-2 active site, forming hydrogen bonds with key amino acid residues like Arg-513 and His-90. researchgate.netrjpbr.com This interaction is a hallmark of many selective COX-2 inhibitors.

For anticonvulsant activity, imidazo[1,2-a]pyridines carrying other biologically active heterocyclic systems, such as pyrazoline, cyanopyridone, or pyrimidine-2-thione, have been designed. nih.gov Often, a 4-fluorophenyl substituent at the C2-position of the imidazo[1,2-a]pyridine ring contributes to potent anticonvulsant activity. nih.gov

Preclinical Pharmacological Evaluation

The therapeutic potential of this compound derivatives is further explored through rigorous preclinical pharmacological evaluations, including in vitro assays and cellular studies to determine their efficacy and mechanism of action.

In vitro Biological Assays

A wide range of in vitro biological assays have been employed to quantify the activity of imidazo[1,2-a]pyridine derivatives against various diseases. These assays provide crucial data, such as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values, which are essential for comparing the potency of different analogs.

In anticancer research, these compounds have been tested against numerous human cancer cell lines. For example, novel 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives showed submicromolar inhibitory activity against cell lines such as HCC827 (lung), A549 (lung), SH-SY5Y (neuroblastoma), HEL (leukemia), and MCF-7 (breast). nih.gov One of the most potent compounds, 13k , displayed IC50 values ranging from 0.09 µM to 0.43 µM against these cell lines. nih.gov Another study on novel imidazo[1,2-a]pyridine compounds, IP-5 and IP-6 , reported strong cytotoxic effects against the HCC1937 breast cancer cell line with IC50 values of 45 µM and 47.7 µM, respectively. nih.gov

As anti-inflammatory agents, imidazo[1,2-a]pyridine derivatives have shown potent and selective inhibition of the COX-2 enzyme. Several derivatives exhibited IC50 values as low as 0.05 µM for COX-2 inhibition. rjpbr.com

Table 2: In vitro Activity of Selected Imidazo[1,2-a]pyridine Derivatives
CompoundTarget/Cell LineAssay TypeActivity (IC50/MIC)Reference
Compound 13kHCC827, A549, SH-SY5Y, HEL, MCF-7Antiproliferative0.09 - 0.43 µM nih.gov
IP-5HCC1937 (Breast Cancer)Cytotoxicity (MTT)45 µM nih.gov
IP-6HCC1937 (Breast Cancer)Cytotoxicity (MTT)47.7 µM nih.gov
Compound 12bHep-2, HepG2, MCF-7, A375Anticancer11 - 13 µM rsc.org
Derivatives 5e, 5f, 5jCOX-2 EnzymeEnzyme Inhibition0.05 µM rjpbr.com
Compound 6fCOX-2 EnzymeEnzyme Inhibition0.07 - 0.18 µM range researchgate.net

Cellular Studies and Pathway Modulation

To understand the mechanisms underlying their biological effects, cellular studies are conducted to investigate how these compounds modulate specific signaling pathways.

A novel derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) , has been shown to exert anti-inflammatory effects by suppressing the STAT3 and NF-κB signaling pathways in breast and ovarian cancer cell lines. nih.govnih.govresearchgate.net Western blot analysis demonstrated that MIA suppressed the phosphorylation of STAT3 and increased the expression of IκBα, an inhibitor of NF-κB activation. tbzmed.ac.ir This modulation leads to a reduction in the expression of downstream inflammatory genes like iNOS and COX-2. nih.govtbzmed.ac.ir

The anticancer activity of many imidazo[1,2-a]pyridine derivatives is mediated through the induction of apoptosis (programmed cell death). Studies have shown that these compounds can trigger the intrinsic apoptosis pathway. For example, treatment of cancer cells with certain derivatives leads to a loss of mitochondrial membrane potential and subsequent activation of initiator caspase-9 and effector caspases-3 and -7. nih.govresearchgate.net The absence of caspase-8 activation confirms the involvement of the intrinsic, rather than the extrinsic, pathway. nih.gov Furthermore, some compounds have been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of anti-apoptotic proteins like Bcl-2 and Bcl-x. nih.govresearchgate.net

In melanoma and cervical cancer cells, specific imidazo[1,2-a]pyridine derivatives have been found to inhibit the AKT/mTOR pathway, a critical signaling cascade for cell survival and proliferation. nih.gov This inhibition, coupled with an increase in the levels of cell cycle inhibitors p53 and p21, leads to cell cycle arrest at the G2/M phase and ultimately apoptosis. nih.govnih.gov

Computational and Theoretical Studies on 5 Methylimidazo 1,2 a Pyridin 3 Amine

Molecular Modeling and Docking Simulations

Molecular docking is a principal tool used to predict the binding orientation and affinity of small molecules within the active site of a protein target. nih.govamazonaws.com For the imidazo[1,2-a]pyridine (B132010) class, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes. nih.govresearchgate.net

Ligand-Protein Interaction Analysis

While no specific docking studies for 5-Methylimidazo[1,2-a]pyridin-3-amine have been reported, research on similar compounds provides insight into likely interactions. For instance, studies on various imidazo[1,2-a]pyridine-3-carboxamides targeting mycobacterial enzymes show that the core heterocyclic structure can form crucial hydrogen bonds and pi-cation interactions with amino acid residues in the protein's active site. openpharmaceuticalsciencesjournal.com It is plausible that the 3-amino group and the nitrogen atoms of the imidazo[1,2-a]pyridine core of the 5-methyl derivative would also participate in forming such key interactions.

Binding Affinity Predictions

The prediction of binding affinity, often expressed as a docking score in kcal/mol, helps in ranking potential drug candidates. For various imidazo[1,2-a]pyridine analogues, these scores have been calculated against targets like the enoyl acyl carrier protein reductase of Mycobacterium tuberculosis and other kinases. nih.gov For example, a study on imidazo[1,2-a]pyridine-3-carboxamide analogues reported docking scores ranging from -0.972 to -7.37 kcal/mol against pantothenate synthetase. While these values are for different derivatives, they demonstrate the potential of the scaffold to bind effectively to protein targets.

Table 1: Representative Docking Scores for Imidazo[1,2-a]pyridine Analogues Against a Mycobacterial Target

Compound Type Target Protein Representative Docking Score (kcal/mol)
Imidazo[1,2-a]pyridine-3-carboxamide Pantothenate Synthetase -7.37
Imidazo[1,2-a]pyridine-3-carboxamide Pantothenate Synthetase -6.80
Imidazo[1,2-a]pyridine-3-carboxamide Pantothenate Synthetase -5.93

Note: This table presents data for related compounds to illustrate the typical binding affinities observed for this chemical class, as specific data for this compound is not available.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to understand the electronic properties of molecules. nih.gov These studies can determine optimized geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential maps, which are crucial for understanding a molecule's reactivity and interaction capabilities. nih.gov For a related compound, (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine, DFT calculations were performed using the B3LYP/6-311++G(d,p) basis set to compute its geometric and electronic properties. nih.gov Similar methodologies could be applied to this compound to elucidate its electronic structure.

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the dynamic behavior of a ligand-protein complex over time, providing insights into its stability and the precise nature of their interactions. researchgate.netopenpharmaceuticalsciencesjournal.com MD simulations have been performed on imidazo[1,2-a]pyridine-3-carboxamide analogues to confirm the stability of the docked pose within the protein's active site. openpharmaceuticalsciencesjournal.com These simulations typically assess parameters like the root-mean-square deviation (RMSD) to ensure the complex remains stable. Such studies would be valuable to confirm the binding stability of this compound with potential protein targets.

Prediction of Biological Activity and ADME Profiles

In-silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential toxicity of drug candidates. amazonaws.com For various imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine (B1208166) derivatives, ADMET predictions have been carried out to assess their drug-likeness. amazonaws.comnih.gov These studies often evaluate compliance with frameworks like Lipinski's rule of five. For a series of newly designed imidazo[1,2-a]pyridine-3-carboxamides, ADME and toxicity predictions showed no violations of Lipinski's rules, good bioavailability, and high gastrointestinal absorption, with no predicted carcinogenicity or cytotoxicity. amazonaws.com A similar computational assessment for this compound would be necessary to evaluate its potential as a drug candidate.

Table 2: List of Compounds Mentioned

Compound Name
This compound
(E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine

Emerging Research Frontiers and Future Prospects for 5 Methylimidazo 1,2 a Pyridin 3 Amine

Advanced Applications in Chemical Biology and Material Science

While the primary focus for imidazo[1,2-a]pyridine (B132010) derivatives has been medicinal chemistry, the unique photophysical and electronic properties of this scaffold are opening doors to advanced applications in other scientific domains.

Chemical Biology: The imidazo[1,2-a]pyridine core is increasingly being utilized as a fluorophore for developing chemical probes and imaging agents. mdpi.com Certain derivatives exhibit fluorescent properties, which can be modulated by introducing various functional groups. mdpi.com For instance, the substitution of a proton with a methyl or amino group has been observed to enhance fluorescence intensity. This intrinsic fluorescence makes the scaffold an attractive building block for designing probes to visualize biological processes, track molecules within cells, or as sensors for specific metal ions. mdpi.com While specific studies on 5-Methylimidazo[1,2-a]pyridin-3-amine as a chemical probe are not yet prevalent, its structure suggests potential for such applications, warranting further investigation.

Material Science: The utility of the imidazo[1,2-a]pyridine moiety extends into material science, particularly in the development of organic electronics. rsc.org The fused aromatic system provides electronic properties that make it suitable for use in organic light-emitting diodes (OLEDs). mdpi.com Derivatives of this scaffold have also been investigated for creating high-performance dyes used in the textile industry, valued for their potential to offer enhanced brightness and durability. bio-conferences.org The electron-donating or accepting nature of the core can be tuned through substitution, making it a versatile component in the design of new functional materials. bio-conferences.org

Table 1: Potential Advanced Applications of the Imidazo[1,2-a]pyridine Scaffold

Field Application Rationale
Chemical Biology Fluorescent Probes & Cellular Imaging Intrinsic fluorescence of the heterocyclic core, which can be tuned by substitution. mdpi.com
Biosensors Potential for designing molecules whose fluorescence changes upon binding to specific analytes or metal ions. mdpi.com
Material Science Organic Light-Emitting Diodes (OLEDs) The scaffold possesses electronic properties suitable for use as emitters or host materials. mdpi.com
High-Performance Dyes The unique chemical properties allow for a broad range of functionalizations to create dyes with enhanced colorfastness and brightness. bio-conferences.org

Integration with Novel Drug Discovery Paradigms

The imidazo[1,2-a]pyridine scaffold, including this compound, is being integrated into modern drug discovery strategies that move beyond traditional screening methods. These paradigms aim to create more selective and potent therapeutic agents.

Structure-Activity Relationship (SAR) and Target-Based Design: Extensive SAR studies have been conducted on imidazo[1,2-a]pyridine derivatives to optimize their activity against various biological targets. For example, modifications of the core have led to potent inhibitors of Platelet-Derived Growth Factor Receptor (PDGFR), a target in oncology. nih.gov In the field of infectious diseases, derivatives have been developed with nanomolar activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov These studies have identified key structural features necessary for potent activity, such as the nature and position of substituents on both the imidazole (B134444) and pyridine (B92270) rings. nih.govnih.gov

Fragment-Based and Scaffold Hopping Approaches: The imidazo[1,2-a]pyridine core serves as an excellent starting point for fragment-based drug discovery and scaffold hopping strategies. By identifying small fragments that bind to a biological target, medicinal chemists can elaborate on the imidazo[1,2-a]pyridine skeleton to build highly potent molecules. This approach has been used to develop inhibitors for kinases like c-Met, which is implicated in cancer progression.

Targeted Covalent Inhibitors (TCIs): A particularly innovative approach is the use of the imidazo[1,2-a]pyridine scaffold to develop TCIs. rsc.org These inhibitors form a permanent covalent bond with their target protein, leading to prolonged and often more potent inhibition. The discovery that this scaffold can be functionalized with a "warhead" group capable of reacting with a specific amino acid residue (like cysteine) on a target protein opens up new avenues for treating diseases driven by specific mutations, such as certain forms of cancer. rsc.orgresearchgate.net This validates the role of the imidazo[1,2-a]pyridine core as a suitable and novel scaffold for the discovery of covalent anticancer agents. rsc.org

Table 2: Examples of Imidazo[1,2-a]pyridine Derivatives in Drug Discovery

Derivative Class Biological Target Therapeutic Area Key Findings
Imidazo[1,2-a]pyridine-3-carboxamides M. tuberculosis QcrB Infectious Disease (Tuberculosis) Compounds achieved nanomolar potency (MIC ≤0.006 µM) against replicating bacteria. nih.gov
Substituted Imidazo[1,2-a]pyridines PDGFRβ Kinase Oncology An early example demonstrated an IC50 of 18 nM in a cell-based assay. nih.gov
3-((1H-pyrrolo[3,2-c]pyridin-1-yl)sulfonyl)imidazo[1,2-a]pyridines c-Met Kinase Oncology Lead compounds inhibited c-Met with IC50 values in the low nanomolar range (e.g., 12.8 nM).
Acrylamide-derivatized Imidazo[1,2-a]pyridines KRAS G12C Mutant Protein Oncology (Covalent Inhibition) Identified as a potent covalent inhibitor for KRAS G12C-mutated cancer cells. rsc.org

Challenges and Opportunities in Derivatization and Therapeutic Translation

Despite the therapeutic promise of the imidazo[1,2-a]pyridine scaffold, significant challenges remain in its chemical synthesis and translation into clinical drugs.

Challenges in Derivatization: The synthesis of substituted imidazo[1,2-a]pyridines can be challenging. Many traditional methods require harsh reaction conditions, expensive metal catalysts (like palladium), and can suffer from low yields or a limited scope of applicable starting materials. bio-conferences.orgrsc.org Functionalization at the C2 position, for instance, is known to be difficult due to the scaffold's electronic properties, which favor reactions at the C3 position. researchgate.net Achieving regioselectivity—the ability to add a functional group to a specific position on the ring system—is a persistent challenge that can complicate the synthesis of specific, desired analogues. acs.org

Opportunities in Synthesis: The challenges in synthesis have spurred the development of innovative and more efficient chemical methods. Modern techniques like visible light-induced C-H functionalization are providing new ways to add diverse chemical groups to the imidazo[1,2-a]pyridine core under milder conditions. mdpi.com One-pot, multi-component reactions, such as the Groebke–Blackburn–Bienaymé reaction, offer an efficient and "green" alternative for synthesizing libraries of 3-amino-imidazo[1,2-a]pyridine derivatives. mdpi.combio-conferences.org These advanced synthetic strategies not only simplify the production of these compounds but also expand the accessible chemical space for drug discovery. researchgate.net

Therapeutic Translation: Translating a promising compound from the lab to the clinic involves overcoming hurdles related to its pharmacokinetic profile (how the body absorbs, distributes, metabolizes, and excretes the drug). For some imidazo[1,2-a]pyridine derivatives, issues such as poor solubility or rapid metabolism can limit their effectiveness in vivo. nih.gov However, research has also shown that the scaffold can be modified to improve these properties. For example, SAR studies on anti-tuberculosis agents led to compounds with significantly enhanced pharmacokinetic profiles, including better oral bioavailability and longer half-lives, which are crucial for therapeutic success. nih.gov

Directions for Future Academic Inquiry

The full potential of this compound and its related analogues is far from realized. Future research should be directed toward several key areas to build upon the existing foundation of knowledge.

Exploration of Novel Biological Targets: While significant work has focused on targets in cancer and tuberculosis, the broad biological activity of the imidazo[1,2-a]pyridine scaffold suggests it could be effective against other diseases. nih.gov Future screening campaigns should test libraries of derivatives against a wider range of targets, including those involved in neurodegenerative diseases, inflammatory disorders, and other infectious agents.

Development as Chemical Biology Tools: There is a clear opportunity to develop this compound and related compounds as specialized tools for chemical biology. Research should focus on characterizing their photophysical properties and developing derivatives that can act as fluorescent probes for cellular imaging or as sensors for specific biomolecules.

Advancement in Material Science: The potential applications of this scaffold in material science are currently underexplored. Future studies should investigate the incorporation of this compound into polymers or organic electronic devices, and systematically study how modifications to the core structure influence its electronic and optical properties.

Optimization of Synthetic Routes: Continued innovation in synthetic chemistry is needed to provide more efficient, cost-effective, and environmentally friendly methods for producing and derivatizing the imidazo[1,2-a]pyridine core. bio-conferences.org Developing new catalytic systems and expanding the scope of C-H activation reactions will be crucial for accessing novel chemical space. mdpi.com

Pharmacokinetic and Preclinical Studies: For derivatives that show high potency against a therapeutic target, comprehensive preclinical studies are a critical next step. In-depth investigation of their metabolic stability, toxicity profiles, and in vivo efficacy in animal models will be essential for identifying viable clinical candidates. nih.gov

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalystConditionsYield/PurityReference
GBB ReactionSc(OTf)₃50°C, MeOH/DCM64.41% C purity
β-CD-SO₃H Catalysisβ-Cyclodextrin-SO₃HRT, AcetonitrileUp to 84% yield
Polysaccharide CatalystβCD-IL@M-Starch25–50°C17–84% yield

Basic: How are structural and purity characteristics validated for these derivatives?

Methodological Answer:

  • NMR & HRMS : ¹H/¹³C NMR confirms regiochemistry, while HRMS (e.g., m/z 408.1114 for [M–H]⁻) validates molecular weight .
  • X-Ray Diffraction : Resolves spatial configurations (e.g., dihedral angles between aryl and imidazo rings: 26.69°–31.35°) .
  • Elemental Analysis : Carbon/nitrogen content discrepancies (e.g., 71.67% C vs. 71.96% theoretical) indicate purification efficacy .

Advanced: What catalytic mechanisms govern the efficiency of multicomponent reactions?

Methodological Answer:

  • Acid Catalysis : β-Cyclodextrin-SO₃H promotes protonation of intermediates, enhancing electrophilicity of aldehydes .
  • Hydrogen Bonding : Polysaccharide catalysts stabilize transition states via –OH and –SO₃H groups, reducing activation energy .
  • Metal Coordination : Sc(OTf)₃ activates isocyanides, facilitating [4+1] cycloaddition in GBB reactions .

Advanced: How are biological activities (e.g., anticancer) evaluated for these derivatives?

Methodological Answer:

  • MTT Assays : Test cytotoxicity against cancer cell lines (e.g., IC₅₀ values for compounds 9 and 10) .
  • COX-2 Inhibition : Molecular docking and enzymatic assays (e.g., 2-(4-(methylsulfonyl)phenyl)-N-phenyl derivatives show selective COX-2 binding) .
  • Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., Cl, F) enhance bioactivity by modulating electron density .

Q. Table 2: Biological Evaluation Highlights

CompoundAssay TypeKey FindingReference
N-(4-chlorophenyl)−2-(2,3,4-trimethoxyphenyl) derivativeMTT (HeLa)IC₅₀ = 12.5 µM
2-(4-(methylsulfonyl)phenyl) derivativeCOX-2 Inhibition95% selectivity over COX-1

Advanced: How to resolve contradictions in catalytic efficiency across studies?

Methodological Answer:

  • Catalyst Loading : Higher β-CD-SO₃H loading (10% vs. 5%) improves yield but may complicate purification .
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates vs. protic solvents .
  • Substrate Scope Limitations : Bulky substituents (e.g., tert-butyl) reduce yield due to steric hindrance .

Advanced: What computational approaches aid in molecular design?

Methodological Answer:

  • DFT Studies : Predict electronic properties (e.g., HOMO-LUMO gaps) for optimizing charge-transfer interactions .
  • Molecular Dynamics (MD) : Simulate enzyme binding (e.g., ENR enzyme interactions with 7-methyl-2-phenyl derivatives) .
  • Docking Simulations : Identify COX-2 binding pockets for rational drug design .

Advanced: What emerging applications exist in targeted protein degradation?

Methodological Answer:

  • PROTACs : Derivatives like 3,6-dichloro-N-((5-methylimidazo[1,2-a]pyridin-2-yl)methyl)pyridazin-4-amine serve as warheads for E3 ligase recruitment .
  • Structural Optimization : Methyl groups enhance metabolic stability, while halogens (Cl, F) improve target binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.